(2R)-2-hydroxy-N-methylpropanamide
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Overview
Description
“(2R)-2-hydroxy-N-methylpropanamide” is a chemical compound with the CAS Number: 133930-09-3 . It has a molecular weight of 103.12 and its molecular formula is C4H9NO2 . The compound is stored at 4 degrees Celsius and it is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is ®-2-hydroxy-N-methylpropanimidic acid . The InChI code of the compound is 1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 283.5±23.0 °C and a predicted density of 1.048±0.06 g/cm3 . The predicted pKa of the compound is 12.82±0.20 .Scientific Research Applications
Antihistaminic and Biological Activities
(2R)-2-hydroxy-N-methylpropanamide, as part of its derivatives, has been studied for its antihistaminic and anticholinergic activities. In a study involving the synthesis of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, these compounds, including this compound derivatives, were evaluated using isolated guinea pig ileum tissues. This research highlighted the potential biological activity of these derivatives in antihistaminic applications (Arayne et al., 2017).
Inhibitor of HIV-1 Protease
Another research application of this compound derivatives is in the inhibition of HIV-1 protease. A study on (2R,4S,5S,1'S)-2-Phenylmethyl-4-hydroxy-5-(tert-butoxycarbonyl) amino-6-phenylhexanoyl-N-(1'-imidazo-2-yl)-2'-methylpropanamide, a tripeptide analogue inhibitor, demonstrated its potency against HIV-1 protease. The study also examined its crystallographic and pharmacokinetic properties, indicating its potential in HIV-1 acute infectivity inhibition (Abdel-Meguid et al., 1994).
Enantioselective Amidase Activity
Research on this compound has also explored its enantioselective amidase activity. A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was discovered in Arthrobacter sp. S-2. This amidase selectively acted on the compound to yield its (S)-enantiomer, highlighting the compound's potential in producing chiral building blocks for pharmaceuticals (Fuhshuku et al., 2015).
Pyruvate Dehydrogenase Kinase Inhibition
This compound and its derivatives have been studied as inhibitors of pyruvate dehydrogenase kinase (PDHK). In one study, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid showed significant PDHK inhibition, suggesting potential applications in conditions related to blood lactate levels (Bebernitz et al., 2000).
Cobalt-Dependent Amidase for Chiral Synthesis
A study identified a cobalt-dependent amidase from Burkholderia phytofirmans capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce its (R)-enantiomer. This research provides insights into efficient biocatalytic synthesis methods for chiral compounds in pharmaceutical applications (Wu et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(2R)-2-hydroxy-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQAQKMWJQTQU-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133930-09-3 |
Source
|
Record name | (2R)-2-hydroxy-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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